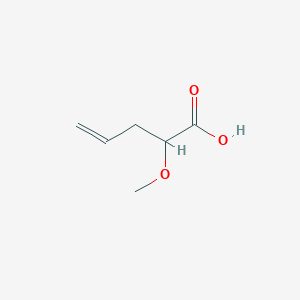![molecular formula C9H7BrO2 B15298248 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a brominated derivative of bicyclo[4.2.0]octa-1,3,5-triene. This compound is notable for its unique bicyclic structure, which includes a bromine atom and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major products formed from these reactions include substituted derivatives, oxidized products, and reduced forms of the original compound.
Applications De Recherche Scientifique
3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid include:
4-Bromobenzocyclobutene: Another brominated bicyclic compound with similar reactivity.
4-Bromo-1,2-dihydrobenzocyclobutene: Shares structural similarities and undergoes similar chemical reactions.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both a bromine atom and a carboxylic acid group, which confer distinct reactivity and applications.
Propriétés
Formule moléculaire |
C9H7BrO2 |
|---|---|
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
3-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-6-1-2-7-5(3-6)4-8(7)9(11)12/h1-3,8H,4H2,(H,11,12) |
Clé InChI |
KWJGURHUNLXQGJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C1C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




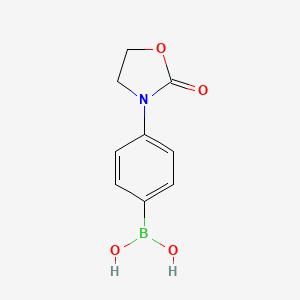

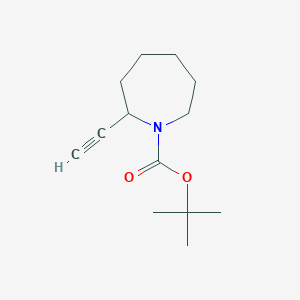
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
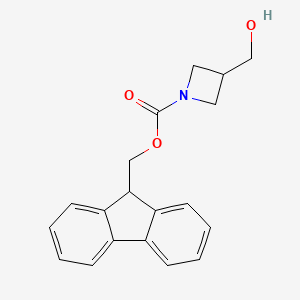
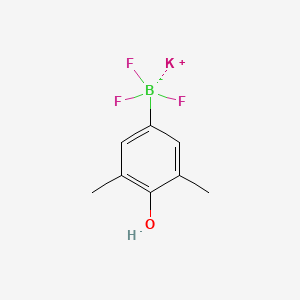
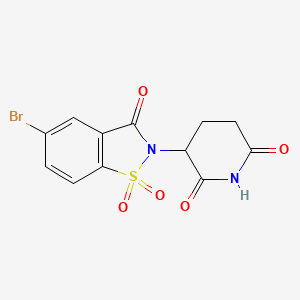
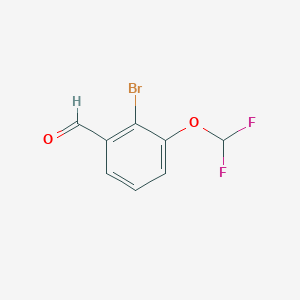
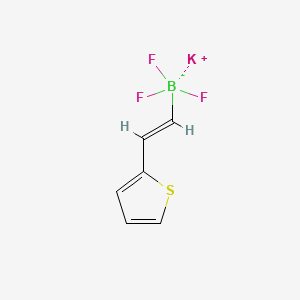
amine hydrochloride](/img/structure/B15298240.png)

